molecular formula C8H14O B154296 4-Hepten-3-one, 5-methyl- CAS No. 1447-26-3

4-Hepten-3-one, 5-methyl-

Cat. No.: B154296
CAS No.: 1447-26-3
M. Wt: 126.20 g/mol
InChI Key: XJEHTASYOBAEDB-UHFFFAOYSA-N
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Description

4-Hepten-3-one, 5-methyl- is an organic compound with the molecular formula C8H14O. It is also known by its IUPAC name, 5-Methyl-4-hepten-3-one. This compound is characterized by a ketone functional group and an alkene group, making it a versatile molecule in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hepten-3-one, 5-methyl- can be synthesized through various methods, including aldol condensation reactions. One common synthetic route involves the reaction of 3-methyl-2-butanone with acetaldehyde under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Hepten-3-one, 5-methyl- often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Hepten-3-one, 5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hepten-3-one, 5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hepten-3-one, 5-methyl- involves its interaction with various molecular targets. The compound can modulate enzymatic activities and interact with cellular receptors, leading to its observed biological effects. The pathways involved include the inhibition of pro-inflammatory cytokines and the activation of antioxidant defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hepten-3-one, 5-methyl- is unique due to its specific structural features, including the presence of both a ketone and an alkene group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-methylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHTASYOBAEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870873
Record name 5-Methylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-26-3
Record name 5-Methylhept-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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